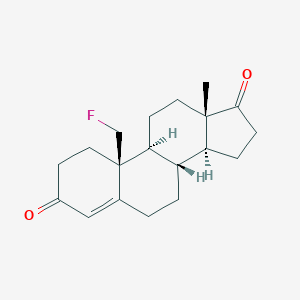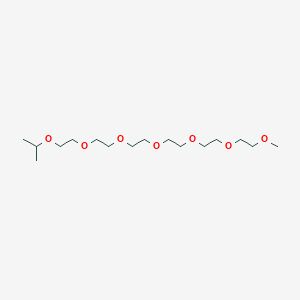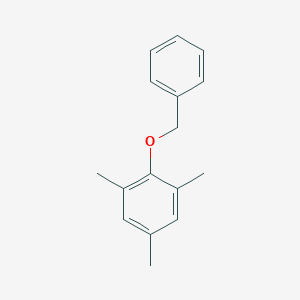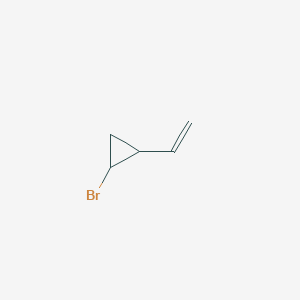
1-Bromo-2-ethenylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-ethenylcyclopropane, also known as bromoallylcyclopropane, is a cyclopropane-containing compound that has gained significant interest in the field of organic synthesis due to its unique reactivity and ability to undergo various chemical transformations. Additionally, future directions for research in this area will be discussed.
Mécanisme D'action
The mechanism of action of 1-bromo-2-ethenylcyclopropane involves the activation of the cyclopropane ring, which undergoes ring-opening reactions to form reactive intermediates. These intermediates can then undergo further reactions to form a variety of products, depending on the reaction conditions and the nature of the other reactants.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1-bromo-2-ethenylcyclopropane, as it is primarily used in organic synthesis. However, studies have shown that it can be toxic to cells at high concentrations, indicating that caution should be exercised when handling this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-bromo-2-ethenylcyclopropane in lab experiments is its ability to undergo various chemical transformations, making it a versatile building block for the synthesis of complex molecules. Additionally, it can be synthesized in high yield using relatively simple reaction conditions.
However, there are also some limitations to using this compound in lab experiments. For example, it can be toxic to cells at high concentrations, and its reactivity can make it difficult to control the outcome of reactions. Additionally, it can be challenging to handle due to its high reactivity and potential for explosive decomposition.
Orientations Futures
There are several future directions for research in the area of 1-bromo-2-ethenylcyclopropane. One area of interest is the development of new synthetic methods for the production of this compound, as well as its derivatives. Additionally, further studies on its reactivity and mechanism of action could lead to the development of new synthetic strategies and the discovery of new molecules with useful properties. Finally, research on the toxicity and safety of this compound could help to ensure that it can be used safely in lab experiments.
Méthodes De Synthèse
The synthesis of 1-bromo-2-ethenylcyclopropane involves the reaction of 1,2-dibromocyclopropane with allyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product with high yield.
Applications De Recherche Scientifique
1-Bromo-2-ethenylcyclopropane has been widely used in organic synthesis as a versatile building block for the synthesis of various molecules, including natural products and pharmaceuticals. It can undergo various chemical transformations, such as cross-coupling reactions, cycloadditions, and ring-opening reactions, making it a valuable tool for the synthesis of complex molecules.
Propriétés
Numéro CAS |
19879-92-6 |
|---|---|
Nom du produit |
1-Bromo-2-ethenylcyclopropane |
Formule moléculaire |
C5H7Br |
Poids moléculaire |
147.01 g/mol |
Nom IUPAC |
1-bromo-2-ethenylcyclopropane |
InChI |
InChI=1S/C5H7Br/c1-2-4-3-5(4)6/h2,4-5H,1,3H2 |
Clé InChI |
ANHOWYMDRHBUGX-UHFFFAOYSA-N |
SMILES |
C=CC1CC1Br |
SMILES canonique |
C=CC1CC1Br |
Synonymes |
Cyclopropane, 1-bromo-2-ethenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



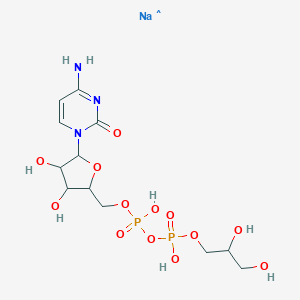
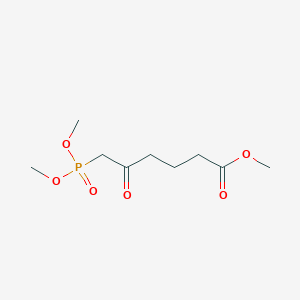
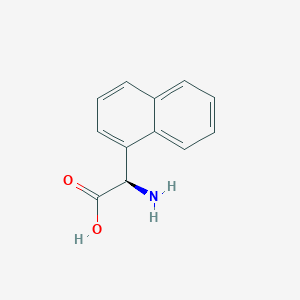

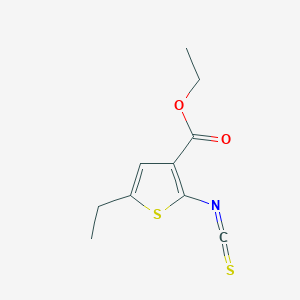
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
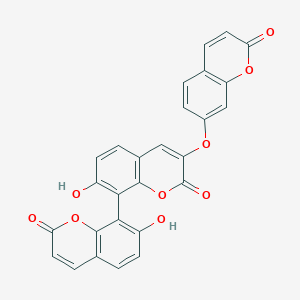
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)
![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)
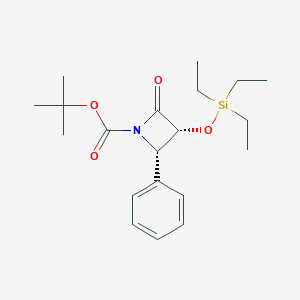
![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)
